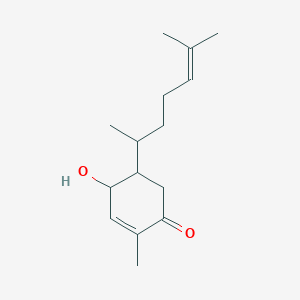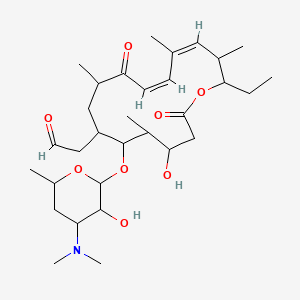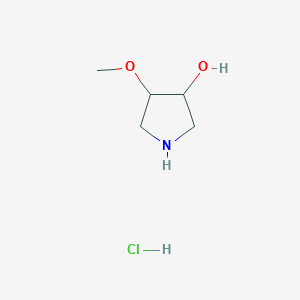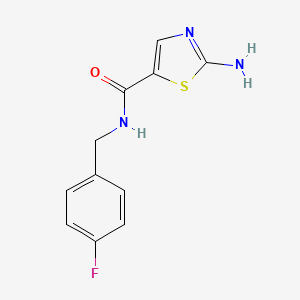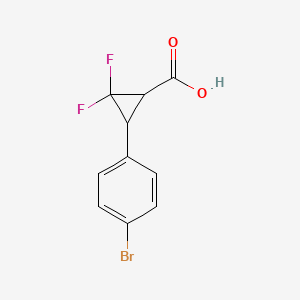![molecular formula C15H24N2O5 B12302615 rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis: is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis involves multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the spirocyclic core. Common reagents used in these reactions include tert-butyl esters, methylating agents, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirocyclic molecules with tert-butyl and methyl groups. These compounds share structural features but may differ in their specific functional groups and reactivity. Examples include:
- rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate
- rac-trans-1-tert-butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Eigenschaften
Molekularformel |
C15H24N2O5 |
|---|---|
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
1-O'-tert-butyl 6a-O-methyl spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-13(2,3)22-12(19)17-7-15(8-17)10-5-16-6-14(10,9-21-15)11(18)20-4/h10,16H,5-9H2,1-4H3 |
InChI-Schlüssel |
LJCAGQBKKRGTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



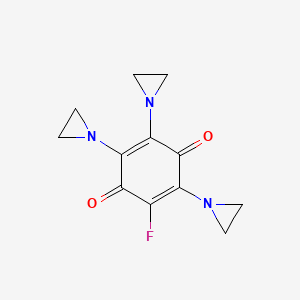
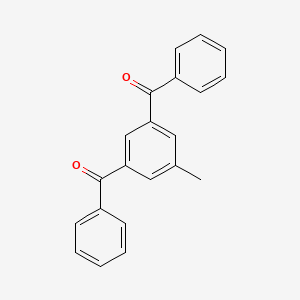
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
